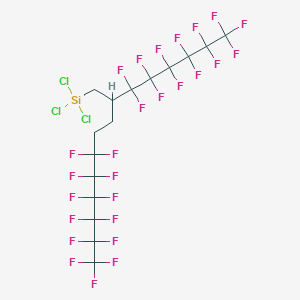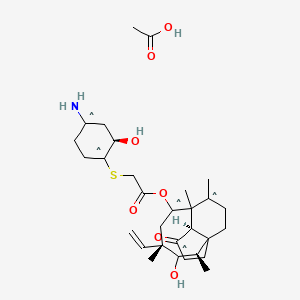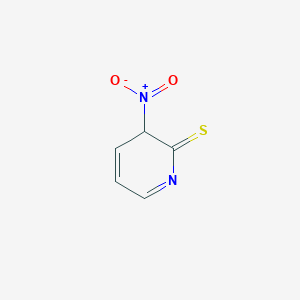
P-P-P-hUra-Ribf.2Na+
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-P-P-hUra-Ribf.2Na+: is a complex chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its intricate molecular structure, which includes multiple phosphorus atoms and a ribofuranose moiety. The presence of sodium ions further enhances its stability and solubility in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P-P-P-hUra-Ribf.2Na+ typically involves a multi-step process that includes the phosphorylation of uracil derivatives followed by the introduction of ribofuranose and sodium ions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of P-P-P-hUra-Ribf.2Na+ involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: P-P-P-hUra-Ribf.2Na+ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple phosphorus atoms and the ribofuranose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize specific functional groups within the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain moieties, often under an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols, typically in the presence of a suitable solvent and catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated uracil derivatives, while reduction can lead to the formation of dephosphorylated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, P-P-P-hUra-Ribf.2Na+ is used as a precursor for the synthesis of various phosphorus-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound is studied for its potential role in cellular signaling and metabolism. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating biochemical processes.
Medicine: In medicine, P-P-P-hUra-Ribf.2Na+ is being explored for its potential therapeutic applications. Its interactions with biological molecules suggest it could be used in the development of new drugs or as a diagnostic agent.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of P-P-P-hUra-Ribf.2Na+ involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as gene expression and signal transduction pathways.
Comparaison Avec Des Composés Similaires
P-P-P-hUra-Ribf.2K+: Similar in structure but with potassium ions instead of sodium, affecting its solubility and reactivity.
P-P-P-hUra-Ribf.2Mg2+: Contains magnesium ions, which can influence its interaction with biological molecules.
P-P-P-hUra-Ribf.2Ca2+: Calcium ions in this compound can alter its stability and binding properties.
Uniqueness: P-P-P-hUra-Ribf.2Na+ is unique due to its specific combination of phosphorus atoms, ribofuranose, and sodium ions. This combination imparts distinct chemical and physical properties, making it particularly suitable for certain applications in research and industry.
Propriétés
Formule moléculaire |
C9H15N2Na2O15P3 |
|---|---|
Poids moléculaire |
530.12 g/mol |
Nom IUPAC |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
Clé InChI |
ZUFYTFCRRSEBAA-WFIJOQBCSA-L |
SMILES isomérique |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


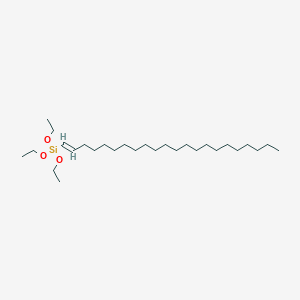
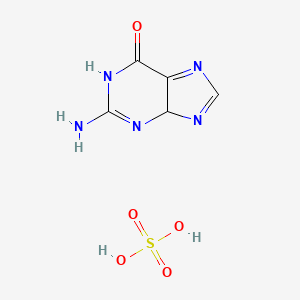
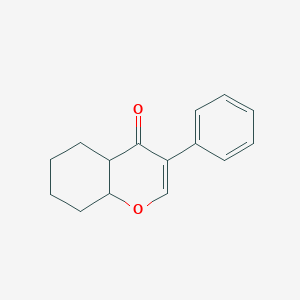


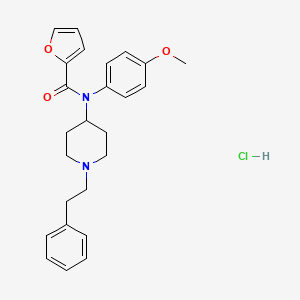
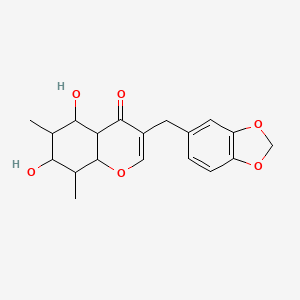
![Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester](/img/structure/B12351155.png)

